1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Übersicht

Beschreibung

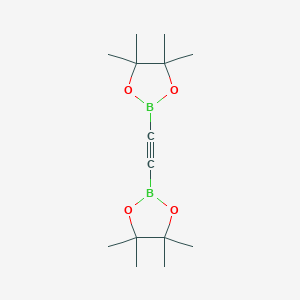

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: is an organic compound with the molecular formula C14H24B2O4. It is a derivative of ethyne (acetylene) where both hydrogen atoms are replaced by 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups. This compound is known for its stability and utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne can be synthesized through the reaction of acetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

HC≡CH+2B(OR)2→B(OR)2-C≡C-B(OR)2

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes.

Oxidation and Reduction: It can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Hydroboration Reagents: Such as diborane or borane complexes.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products:

Cross-Coupling Products: Formation of biaryl compounds.

Hydroboration Products: Formation of organoboranes.

Oxidation Products: Formation of boronic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of polymers and materials with specific electronic properties.

Biology and Medicine: The compound is used in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: In the industrial sector, it is used in the production of advanced materials, including semiconductors and OLEDs (organic light-emitting diodes).

Wirkmechanismus

The mechanism by which 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne exerts its effects is primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the boron atoms and the organic halide. The compound’s stability and reactivity make it an ideal candidate for these types of reactions.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is unique due to its ethyne backbone, which provides rigidity and a linear structure. This makes it particularly useful in the synthesis of linear polymers and materials with specific electronic properties. Its stability and reactivity also make it a versatile reagent in various organic synthesis applications.

Biologische Aktivität

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 330.04 g/mol. The compound features boron-containing dioxaborolane moieties that enhance its reactivity and potential applications in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boron atoms in the dioxaborolane groups can interact with nucleophiles such as hydroxyl groups in biomolecules, potentially influencing enzymatic activities and cellular processes .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- PKMYT1 Inhibition : A study identified a related compound as a weak inhibitor of PKMYT1 (a kinase involved in cell cycle regulation), suggesting that modifications to the dioxaborolane structure could enhance potency against cancer cells with DNA damage response deficiencies .

- Cell-Based Assays : In vitro assays demonstrated that derivatives of the compound showed varying degrees of cytotoxicity against different cancer cell lines. For example, specific analogs exhibited IC50 values in the low micromolar range against CCNE1-amplified tumors .

Table 1: Summary of Biological Activities

Case Study 1: PKMYT1 Inhibition

In a recent investigation on selective inhibitors for PKMYT1, a compound structurally related to this compound was identified as having significant selectivity over other kinases. The study highlighted the importance of structural modifications in enhancing the pharmacological profile of these compounds .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing various derivatives of dioxaborolane compounds to evaluate their biological activities. The synthesis involved coupling reactions that preserved the boron functionality while modifying other parts of the molecule. The resulting compounds were tested for their anticancer efficacy using cell-based assays .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABDBLONUBCKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.